molecular formula C17H20ClNO4S B5107085 N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B5107085
M. Wt: 369.9 g/mol
InChI Key: BBQIJRNSDUDDMP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide, also known as CM-352, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have potent inhibitory effects on certain enzymes and has been investigated for its potential in treating a variety of diseases. In

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has been investigated for its potential therapeutic applications in a variety of diseases. It has been found to have potent inhibitory effects on certain enzymes, including carbonic anhydrase II, which is involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has also been studied for its potential in treating cancer, as it has been found to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the inhibition of certain enzymes, including carbonic anhydrase II. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has also been found to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes, including carbonic anhydrase II. N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory effects and has been investigated for its potential in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory effects on certain enzymes, which makes it a useful tool for studying enzyme function. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide. One area of research could focus on further investigating its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another area of research could focus on developing new and more efficient synthesis methods for N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide and its effects on enzyme function.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide involves a multi-step process. The first step involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2,4-dimethylbenzenesulfonate in the presence of a base. This reaction produces an intermediate compound, which is then reacted with sodium ethoxide to form the final product, N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-5-23-16-10-17(12(3)8-11(16)2)24(20,21)19-14-9-13(18)6-7-15(14)22-4/h6-10,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQIJRNSDUDDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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